3-[2-(3-Chlorophenoxy)phenyl]acrylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and functions, which can be studied to understand the compound’s biological effects.
Comparison with Similar Compounds
3-[2-(3-Chlorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: This compound has a similar structure but with a chlorine atom at a different position on the phenyl ring.
3-[2-(3-Bromophenoxy)phenyl]acrylic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and properties.
3-[2-(3-Methylphenoxy)phenyl]acrylic acid: This compound has a methyl group instead of a chlorine atom, which can also affect its reactivity and properties.
Properties
CAS No. |
338393-65-0 |
---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-[2-(3-chlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-5-3-6-13(10-12)19-14-7-2-1-4-11(14)8-9-15(17)18/h1-10H,(H,17,18) |
InChI Key |
HNACFGBMSLYARA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
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